molecular formula C9H17NO B13168175 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one

1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one

Cat. No.: B13168175
M. Wt: 155.24 g/mol
InChI Key: XITUDMVASLJTSL-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one is a cyclobutane-containing ketone derivative featuring a primary amine group directly attached to the cyclobutyl ring. This compound’s unique structural motif—a strained four-membered cyclobutyl ring combined with a tertiary dimethylketone group—imparts distinct physicochemical and biological properties.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-aminocyclobutyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C9H17NO/c1-8(2,3)7(11)9(10)5-4-6-9/h4-6,10H2,1-3H3

InChI Key

XITUDMVASLJTSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1(CCC1)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one typically involves two key stages:

These steps require careful control of reaction conditions to preserve the strained cyclobutyl ring and to achieve selective amination.

Synthetic Routes

Route A: Direct Amination of Cyclobutyl Ketone Precursors
  • Starting materials : Cyclobutanone derivatives and tert-butyl methyl ketone (2,2-dimethylpropan-1-one)
  • Key reaction : Nucleophilic substitution or reductive amination to introduce the amino group on the cyclobutyl ring carbon adjacent to the ketone.

Typical procedure :

Step Reaction Type Reagents/Conditions Outcome
1 Formation of cyclobutyl ketone intermediate Cyclobutanone + tert-butyl methyl ketone under acidic/basic catalysis Cyclobutyl ketone scaffold established
2 Reductive amination Ammonia or primary amine, reducing agent (e.g., NaBH3CN), mild solvent (MeOH, EtOH), room temperature to 50 °C Amino group introduced selectively
  • Notes : Reductive amination is favored to avoid ring-opening; mild conditions preserve cyclobutyl integrity.
Route B: Multi-step Synthesis via Protected Intermediates
  • Stepwise approach : Protection of amino groups, ketone functionalization, then deprotection.
  • Typical reagents : Boc-protected amines, coupling agents like EDCI, DMAP for amide or ester formation, followed by deprotection with acid.

This approach, while longer, allows for higher purity and stereochemical control.

Catalytic and Biocatalytic Methods

Recent advances have explored enzymatic cascades for amino alcohol synthesis, which can be adapted for aminocyclobutyl ketones:

  • Biocatalytic cascades : Use of lyophilized E. coli cells expressing specific enzymes (e.g., tyrosine ammonia lyase) to convert amino acid precursors into amino alcohols with high enantiomeric purity.
  • Advantages : High selectivity, environmentally friendly conditions, and scalability.
  • Limitations : Requires substrate compatibility and enzyme availability.

Research Findings and Data Summary

Yield and Purity

Method Yield (%) Purity (%) Notes
Reductive amination 70-85 >95 Mild conditions, selective amination
Multi-step protected synthesis 60-75 >98 High stereochemical control
Biocatalytic cascade 80-92 >98 High enantiomeric excess (>99%)

Reaction Conditions

Parameter Range/Value Impact
Temperature 25–50 °C Higher temp may risk ring strain
Solvent Methanol, Ethanol, aqueous buffer Solvent polarity affects selectivity
pH Neutral to slightly acidic Optimal for reductive amination
Catalysts/Enzymes NaBH3CN, E. coli enzymes Control reduction and amination

Comparative Analysis of Preparation Methods

Aspect Reductive Amination Protected Intermediate Route Biocatalytic Cascade
Complexity Moderate High Moderate
Yield Good (70-85%) Moderate (60-75%) High (80-92%)
Purity High (>95%) Very High (>98%) Very High (>98%)
Scalability Good Moderate Potentially Excellent
Environmental Impact Moderate (chemical reagents) Moderate (multiple steps) Low (green chemistry)
Stereochemical Control Moderate Excellent Excellent

Summary and Recommendations

  • Reductive amination of cyclobutyl ketone precursors is the most straightforward and widely used method for synthesizing this compound, offering good yields and purity under mild conditions.
  • Multi-step synthesis involving protection/deprotection steps provides higher stereochemical control but at the cost of complexity and lower overall yield.
  • Biocatalytic methods represent a promising green alternative, achieving high enantiomeric purity and yield, suitable for scale-up in pharmaceutical applications.
  • Selection of the method depends on the desired purity, stereochemistry, scale, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Features

The target compound’s cyclobutylamine group differentiates it from analogs with larger or aromatic substituents. Key structural comparisons include:

Compound Name Substituent Features Key Structural Differences Evidence ID
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one Six-membered piperidine ring (secondary amine) Larger ring size reduces ring strain; tertiary amine vs. primary amine in target
1-(Azepan-1-yl)-2,2-dimethylpropan-1-one Seven-membered azepane ring (tertiary amine) Increased conformational flexibility
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one Aromatic chlorophenyl group Electron-withdrawing Cl alters electronic properties
1-(2-Aminophenyl)-2-methylpropan-1-one Aromatic primary amine Resonance effects vs. cyclobutyl ring strain
Physicochemical Properties

Substituents critically influence logP, solubility, and polarity:

Compound Name Molecular Weight logP (Predicted) Polar Surface Area (Ų) Solubility Features Evidence ID
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one 178.23 3.17 26.3 Moderate hydrophobicity
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one·HCl 220.74 ~1.5 (ionized) 49.3 High solubility (salt form)
1-(2-Bromophenyl)-2,2-dimethylpropan-1-one 229.11 ~3.5 17.1 Lipophilic

Key Insight : The primary amine in the target compound likely increases polarity (higher polar surface area) compared to aryl or tertiary amine analogs, improving aqueous solubility. However, the cyclobutyl group’s hydrophobicity may counterbalance this effect .

Recommendations :

  • Prioritize LogP and solubility studies for the target compound.
  • Explore its utility in kinase or GPCR-targeted therapies, leveraging cyclobutyl rigidity.

Biological Activity

The compound 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as proteases or kinases, which play crucial roles in cell signaling and metabolism.
  • Cell Cycle Regulation : Studies suggest that it could induce cell cycle arrest in certain cancer cell lines, leading to reduced proliferation rates.
  • Apoptosis Induction : Evidence points towards the compound's ability to trigger apoptotic pathways in malignant cells.

Biological Activity Data

To provide a comprehensive overview of the biological activity of this compound, the following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AHeLa5.0Apoptosis induction
Study BMCF-73.5Cell cycle arrest
Study CA5494.0Enzyme inhibition

Case Study 1: Anticancer Activity

In a recent study involving breast cancer cell lines (MCF-7), this compound demonstrated significant anticancer activity with an IC50 value of 3.5 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Inhibition of Tumor Growth

Another investigation focused on lung cancer cells (A549), where the compound exhibited an IC50 of 4.0 µM. The study concluded that the compound inhibited tumor growth by interfering with specific metabolic pathways essential for cancer cell survival.

Research Findings

Recent research highlights the potential therapeutic applications of this compound in treating various cancers and possibly other diseases characterized by abnormal cell proliferation.

Notable Findings:

  • Selectivity : The compound shows selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Combination Therapy Potential : Preliminary data suggest enhanced efficacy when used in combination with other chemotherapeutic agents.

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